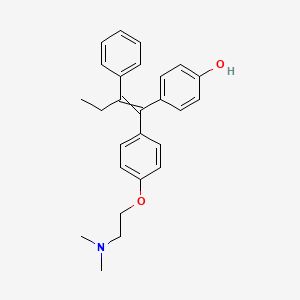

4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)phenol

Description

Significance of 4-Hydroxytamoxifen (B85900) as a Research Tool

4-Hydroxytamoxifen is extensively employed as a research tool for inducible genome manipulation. Its utility stems from its ability to control the activity of CreER/CreERT2 recombinase in the Cre-LoxP system, thereby enabling tissue-specific gene expression or targeted genetic modifications, such as gene deletion. nih.govresearchgate.net Beyond the Cre-LoxP system, 4-OHT is also an integral component of Targeted Recombination in Active Populations (TRAP/TRAP2) systems, which provide genetic access to neuron activity. nih.gov Furthermore, it has found application in advanced gene-editing technologies like CRISPR/Cas9, where it can be used to activate inactivated Cas9 nuclease. nih.gov

In broader academic contexts, 4-OHT serves as a crucial compound for studying gene regulation and cellular differentiation. nih.gov Researchers frequently utilize 4-OHT in experimental systems to precisely mimic the anti-estrogenic effects observed with tamoxifen (B1202), allowing for a deeper understanding of the molecular mechanisms underlying these therapeutic actions. nih.gov Its role extends to investigating the intricate effects of estrogen and estrogen receptor signaling across diverse cellular processes. nih.gov Additionally, research indicates that 4-OHT functions as an intramembranous lipid peroxidation inhibitor, exhibiting peroxyl radical scavenging activity. nih.gov

Overview of its Role in Endocrine Therapy Research

In endocrine therapy research, 4-Hydroxytamoxifen's primary mechanism of action involves its high-affinity binding to estrogen receptors (ERs), particularly in breast tissue, where it acts as a potent anti-estrogen. nih.govnih.govciteab.comwikipedia.org By competitively binding to ERs, 4-OHT effectively blocks the action of endogenous estrogen, thereby inhibiting the proliferation of cancer cells that are dependent on estrogen for their growth and survival. nih.govnih.gov Competitive binding assays have demonstrated that 4-OHT reduces the estrogen receptor's affinity for estradiol (B170435) and is preferentially bound by the receptor when both ligands are present. citeab.comnih.gov

Beyond its well-established interaction with classical estrogen receptors, 4-OHT has also been identified as a high-affinity ligand for the Estrogen-Related Receptors (ERRs), specifically ERRγ. Research indicates that 4-OHT acts as an inverse agonist of ERRγ, leading to an inhibition of its constitutive transcriptional activity. nih.govuni.lunih.gov Direct binding assays have reported a dissociation constant (Kd) of 35 nM for 4-OHT with ERRγ. nih.govuni.lu Other studies have shown 4-OHT to have an IC50 of 10.3 nM for ERR, with diethylstilbestrol (B1670540) (DES) and Bisphenol A (BPA) also showing binding affinities as detailed in the table below. uni.lu

| Compound | Target Receptor | Binding Affinity (Kd/IC50) | Reference |

| 4-Hydroxytamoxifen | ERRγ | Kd = 35 nM | nih.govuni.lu |

| 4-Hydroxytamoxifen | ERR | IC50 = 10.3 nM | uni.lu |

| Diethylstilbestrol | ERRγ | Ki = 870 nM | nih.govuni.lu |

| Diethylstilbestrol | ERR | IC50 = 54.3 nM | uni.lu |

| Tamoxifen | ERRγ | Ki = 870 nM | nih.govuni.lu |

| GSK5182 | ERRγ | IC50 = 79 nM | nih.govnih.gov |

| Bisphenol A | ERR | IC50 = 13.1 nM | uni.lu |

Furthermore, research has uncovered estrogen receptor-independent cytotoxic effects of 4-OHT. For instance, in malignant peripheral nerve sheath tumor (MPNST) cells, 4-OHT has been shown to induce autophagic death through the degradation of K-Ras, a mechanism not reliant on estrogen receptors. researchgate.net This finding suggests broader potential applications in estrogen receptor-negative malignancies. Studies have also investigated the impact of 4-OHT on cell proliferation markers, such as Ki-67, in breast cancer. Percutaneous administration of 4-OHT gel has been shown to reduce tumor tissue proliferation indexes, with effects comparable to oral tamoxifen in certain studies. wikipedia.orgnih.gov This has led to research exploring transdermal delivery methods to achieve localized effects in breast tissue. wikipedia.orgnih.govnih.gov Ongoing research also delves into strategies to combat tamoxifen resistance, including co-administration approaches involving 4-OHT. wikipedia.org Additionally, 4-OHT has been found to enhance the sensitivity of ERα-positive breast cancer cells to docetaxel (B913) in a manner dependent on the ZNF423 single nucleotide polymorphism (SNP). mims.com

Structure

3D Structure

Properties

IUPAC Name |

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZVZSFRXZGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037094 | |

| Record name | 4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68392-35-8 | |

| Record name | 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68392-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Action of 4 Hydroxytamoxifen

Estrogen Receptor (ER) Interactions

4-OHT exerts its primary effects by binding to and modulating the activity of Estrogen Receptors, which exist as two main subtypes, ERα and ERβ. abcam.com

ER Binding Dynamics and Affinity

4-OHT exhibits a high binding affinity for the Estrogen Receptor, competing effectively with endogenous estrogens like estradiol (B170435) (E2) for the ligand-binding domain (LBD) of the ER. aacrjournals.orgacs.org Its affinity for the ER is notably higher than that of its parent compound, tamoxifen (B1202), making it 50 to 100 times more potent in inhibiting cell proliferation in breast cancer cell lines. sigmaaldrich.com Studies have shown that 4-OHT's binding to the ER can induce a positive cooperative interaction, similar to estradiol, as indicated by a convex Scatchard plot and a Hill coefficient of 1.4-1.5 in equilibrium binding analyses. oup.comnih.gov However, competitive binding assays reveal that 4-OHT interacts with the receptor differently than estradiol, reducing the receptor's affinity for estradiol when both ligands are simultaneously present, thus antagonizing estradiol binding. oup.comnih.gov

Table 1: Relative Binding Affinities for Estrogen Receptor

| Ligand | Relative Binding Affinity (Compared to Estradiol) |

| Estradiol (E2) | 100% |

| 4-Hydroxytamoxifen (B85900) | >100% (higher affinity than E2) oup.com |

| Tamoxifen | Lower than 4-Hydroxytamoxifen sigmaaldrich.com |

Ligand-Induced Conformational Changes in ER

The binding of 4-OHT to the ER LBD induces a distinct conformational change in the receptor, which is critical for its selective modulation of ER activity. oup.com Unlike estradiol, which causes helix 12 (H12) of the LBD to seal the binding pocket and activate the AF2 domain, 4-OHT binding prevents H12 from sealing this pocket. aacrjournals.orgresearchgate.net This inappropriate repositioning of H12 by 4-OHT blocks the binding of coactivator proteins, such as GRIP1, thereby silencing the AF2 domain. aacrjournals.orgresearchgate.net While 4-OHT induces a decrease in the hydrophobic surface properties of the ER, similar to estradiol, this conformational change is localized to the steroid binding domain and is an inherent property of this domain, not due to changes in the receptor's oligomeric state. nih.gov

Agonist and Antagonist Activities of 4-Hydroxytamoxifen

4-OHT is characterized as a mixed antiestrogen (B12405530), exhibiting both partial agonist and antagonist activities depending on the tissue, cell type, and promoter context. sigmaaldrich.comoup.comoup.com In breast cancer cells, 4-OHT primarily acts as an antagonist, inhibiting estradiol-induced cell proliferation. sigmaaldrich.com However, it displays estrogen-like (agonist) effects in other tissues, such as bone and uterus. sigmaaldrich.comoup.com This tissue-specific pharmacology is a hallmark of SERMs and is attributed to the differential recruitment of coregulator proteins. oup.com

Selective Modulation of ER Activation Functions (AF1, AF2)

The Estrogen Receptor possesses two main activation functions: AF1, located in the amino-terminal domain (NTD), and AF2, located in the ligand-binding domain (LBD). oup.comnih.gov

AF2 Silencing: 4-OHT is known to silence the AF2 activity in the LBD. aacrjournals.orgoup.com The conformational change induced by 4-OHT, specifically the repositioning of helix 12, prevents the recruitment of coactivators to the AF2 domain, thereby inhibiting estrogen-dependent gene transcription. aacrjournals.orgresearchgate.net

AF1 Modulation: AF1 is generally considered constitutive and ligand-independent. aacrjournals.orgnih.gov However, research suggests that 4-OHT can allosterically silence AF1 in the 4-OHT:ER complex, potentially by preventing coactivator binding or encouraging corepressor binding. aacrjournals.orgnih.gov This indicates a more complex modulation of ER activity by 4-OHT than simply silencing AF2. The agonist activities of 4-OHT have been shown to be independent of classic AF2 coactivator binding, suggesting that AF1 plays a role in these effects. researchgate.net

Modulation of Coregulator Proteins (Coactivators and Corepressors)

The tissue-specific agonist/antagonist activity of 4-OHT is largely determined by its influence on the recruitment of coregulator proteins to the ER. oup.comnih.govnih.gov

Corepressor Recruitment: In the presence of 4-OHT, ER is thought to recruit corepressor proteins such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptors (SMRT). nih.govoup.combioscientifica.com This recruitment is crucial for the full antagonist activity of 4-OHT, particularly in breast cancer cells. oup.com Studies have shown that 4-OHT increases the expression of SMRT and promotes its binding to the ER-estrogen response element (ERE) complex. oup.com Furthermore, 4-OHT can stimulate the ER-dependent recruitment of other corepressor complexes, including components of the NuRD complex (e.g., MTA1 and Mi2) and HDAC2 and HDAC3, to ER-responsive promoters, leading to active repression of target genes. aacrjournals.org

Table 2: Differential Recruitment of Coregulators by ER Ligands

| Ligand | ERα/ERβ Interaction with Coregulator | Effect on Gene Transcription | Reference |

| β-Estradiol (E2) | Preferentially binds SRC-1 | Activation | oup.com |

| 4-Hydroxytamoxifen | Preferentially binds SMRT | Repression | oup.com |

Estrogen Receptor-Independent Mechanisms of 4-Hydroxytamoxifen Action

Beyond its well-characterized interactions with estrogen and estrogen-related receptors, 4-Hydroxytamoxifen also exerts biological effects through several estrogen receptor-independent pathways.

Reactive Oxygen Species (ROS) Generation

4-Hydroxytamoxifen has been implicated in modulating cellular oxidative stress. It can induce oxidative stress in cells. sigmaaldrich.comiiarjournals.orgaacrjournals.org While 4-OHT has been reported as an intramembranous inhibitor of lipid peroxidation and a peroxyl radical scavenger, demonstrating a protective antioxidant capacity in some contexts (e.g., brain mitochondria), sigmaaldrich.comnih.gov other studies indicate its potential to increase reactive oxygen species (ROS) levels in specific cancer cell lines, such as MCF-7 breast cancer cells, particularly when combined with other compounds like 5-oxoproline. iiarjournals.org This increase in ROS can be associated with enhanced mitochondrial oxidative stress. iiarjournals.org Furthermore, the cytotoxicity induced by tamoxifen and its derivatives can be dependent on sterols and ROS generation. tandfonline.com

Interaction with Calmodulin and Protein Kinase C (PKC)

4-Hydroxytamoxifen contributes to estrogen receptor-independent cytotoxic effects through its modulation of calmodulin (CaM) and Protein Kinase C (PKC) activities. nih.govresearchgate.net Tamoxifen, the parent compound, is known to directly bind to and antagonize both calmodulin and PKC. nih.gov While the direct binding of 4-OHT to PKC has shown some nuanced results in specific experimental setups (e.g., immobilized 4-OHT not binding PKC), aacrjournals.orgoup.com 4-OHT is generally recognized as an inhibitor of PKC, with some reports indicating it has greater potency than tamoxifen in this regard. nih.govresearchgate.netresearchgate.netfrontiersin.org The growth-inhibiting activity of 4-OHT has been correlated with its antagonistic effects on calmodulin activity, though its potency in inhibiting calmodulin-dependent phosphodiesterase activity in vitro is decreased compared to tamoxifen due to hydroxylation. aacrjournals.org Inhibition of PKC by 4-OHT has been shown to be a key step in priming K-Ras for degradation. nih.gov

K-Ras Degradation and Autophagic Induction

A significant estrogen receptor-independent mechanism of 4-Hydroxytamoxifen involves the induction of autophagy and the subsequent degradation of K-Ras. 4-OHT induces autophagic cell death in various cancer cell types, including malignant peripheral nerve sheath tumors (MPNSTs), breast, colon, glioma, and pancreatic cancer cells. nih.govlktlabs.combiomol.comneoplasiaresearch.comoncotarget.commdpi.comnih.gov This process is characterized by an increase in autophagic flux. nih.gov Crucially, the pro-death role of autophagy in this context is mediated, at least in part, by the accelerated degradation of the K-Ras protein. nih.govd-nb.infosemanticscholar.orgneoplasiaresearch.comoncotarget.commdpi.comnih.gov Studies have shown that inhibiting autophagy initiation can attenuate 4-OHT-induced cell death, underscoring the importance of this pathway. nih.govnih.gov Mechanistically, the inhibitory effects of 4-OHT on PKC are critical for priming K-Ras for this autophagy-dependent degradation. nih.gov

Cellular and Molecular Effects of 4 Hydroxytamoxifen

Apoptosis Induction and Cell Death Pathways

Mitochondrial Caspase-9-Dependent Pathway

4-Hydroxytamoxifen (B85900) has been shown to activate the intrinsic mitochondrial caspase-9-dependent apoptotic pathway in various cancer cell lines. This pathway is a critical component of programmed cell death, typically initiated by cellular stresses that lead to changes in mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c into the cytoplasm. wikipedia.orgmims.comuni.lu Once released, cytochrome c binds to Apaf-1, triggering the activation of initiator caspase-9, which then cleaves and activates effector caspases, such as caspase-3, culminating in the characteristic features of apoptosis. uni.lunih.gov

Studies have demonstrated that 4-OHT treatment can potently activate caspase-9. For instance, in multiple myeloma cell lines, 4-OHT induces apoptotic death by activating an intrinsic mitochondrial caspase-9-dependent pathway, distinct from the Fas/FasL death pathway. wikipedia.org Similarly, research on breast cancer cells has indicated that 4-OHT can activate mitochondrial-dependent apoptosis, influencing key signaling pathways like PI3K/AKT/Caspase 9. nih.gov While some studies suggest that caspase activation occurs following 4-OHT treatment, the extent to which this translates to caspase-dependent cell death can vary, with other cell death mechanisms sometimes predominating or coexisting. wikipedia.org

Autophagic Cell Death Mechanisms

4-Hydroxytamoxifen can induce autophagic cell death (ACD), a non-apoptotic form of programmed cell death characterized by the accumulation of autophagosomes and autolysosomes. wikipedia.orgnih.govciteab.com This mechanism has been particularly observed in malignant peripheral nerve sheath tumor (MPNST) cells, where 4-OHT-induced cell death was strongly associated with autophagic induction. wikipedia.orgnih.gov Crucially, in these cells, caspase inhibition did not protect against 4-OHT-induced death, indicating that autophagy, rather than caspase-dependent apoptosis, mediated the cell demise. wikipedia.orgnih.gov

A key mechanistic finding in 4-OHT-induced autophagic cell death is the stimulation of K-Ras degradation through autophagy. This process is vital for the survival of MPNST cells and has also been observed in breast, colon, glioma, and pancreatic cancer cells, suggesting a broader applicability of this mechanism. wikipedia.orgnih.gov While autophagy can sometimes play a pro-survival role, facilitating cellular adaptation to stress, its induction by 4-OHT can, under certain conditions, directly lead to cell death, especially when autophagic vacuole formation is genetically inhibited or when combined with autophagy inhibitors. wikipedia.orgnih.gov

Non-Apoptotic Cytotoxic Effects

Beyond the classical apoptotic and autophagic pathways, 4-Hydroxytamoxifen has been reported to induce non-apoptotic cytotoxic effects in various cell types. This is particularly evident in human endometrial adenocarcinoma cells, where micromolar concentrations of 4-OHT lead to significant cell death without the typical hallmarks of apoptosis, such as DNA laddering or activation of caspase-8 and caspase-3. nih.govalfa-chemistry.comsynhet.com This indicates that 4-OHT can trigger cell death through alternative, caspase-independent mechanisms. synhet.comnih.gov

The cytotoxic action of 4-OHT may also involve direct interactions with cellular membranes. Studies using model microorganisms have suggested that 4-OHT can induce membrane-mediated cytotoxic effects by perturbing the structural order of lipid dispersions. uni.lu Furthermore, 4-OHT has been shown to directly and adversely alter cardiac myocyte contractility and calcium handling, suggesting ER-independent cytotoxic effects that can lead to the abolition of cellular contraction at higher concentrations. cdutcm.edu.cn These findings underscore the multifaceted nature of 4-OHT's cytotoxic profile, extending beyond its well-known anti-estrogenic and apoptotic actions.

Gene Expression Modulation by 4-Hydroxytamoxifen

4-Hydroxytamoxifen significantly modulates gene expression, primarily through its interaction with estrogen receptors (ERs), but also via ER-independent pathways. Its ability to influence gene transcription is central to its therapeutic effects and its utility as a research tool for studying gene regulation and cell signaling. wikipedia.orglabsolu.ca

Estrogen-Responsive Gene Transcription

As a selective estrogen receptor modulator, 4-OHT exerts its primary effects by binding to ERs, thereby preventing estrogen from initiating gene transcription processes that promote cell proliferation. wikipedia.org However, 4-OHT's impact on estrogen-responsive genes is complex and can be tissue-, cell-, and promoter-specific, acting as either a partial agonist or an antagonist. guidetopharmacology.org

In ER-positive breast cancer cells, 4-OHT can induce a significant estrogenic response, evidenced by changes in the expression levels of estrogen-regulated genes. wikipedia.org For instance, while 4-OHT may not significantly affect the mRNA synthesis of genes like pS2 and GREB1, it can induce a 3- to 4-fold increase in progesterone (B1679170) receptor (PgR) mRNA levels in MCF-7 cells. ctdbase.org Furthermore, 4-OHT has been shown to up-regulate genes such as STAT1, STAT2, EIF2AK2, TGM2, DDX58, PARP9, SASH1, RBL2, and USP18, while down-regulating others like CCND1, S100A9, S100A8, ANXA1, and PGR in ER+ MCF-7 cells. The precise outcome of 4-OHT on gene transcription is influenced by the cellular context and the balance of coactivator and corepressor proteins, such as SRC-1 and SMRT, which can modulate ER transcriptional activity. guidetopharmacology.org

Table 1: Differential Gene Regulation by 4-Hydroxytamoxifen in ER+ MCF-7 Cells

| Gene Name | Regulation by 4-OHT | Associated Function/Pathway | Citation |

| STAT1 | Up-regulated | Interferon signal pathways | |

| STAT2 | Up-regulated | Interferon signal pathways | |

| EIF2AK2 | Up-regulated | Cell proliferation, apoptosis, cell cycles | |

| TGM2 | Up-regulated | Cell proliferation, apoptosis, cell cycles | |

| DDX58 | Up-regulated | Cell proliferation, apoptosis, cell cycles | |

| PARP9 | Up-regulated | Cell proliferation, apoptosis, cell cycles | |

| SASH1 | Up-regulated | Cell proliferation, apoptosis, cell cycles | |

| RBL2 | Up-regulated | Cell proliferation, apoptosis, cell cycles | |

| USP18 | Up-regulated | Cell proliferation, apoptosis, cell cycles | |

| CCND1 | Down-regulated | Cell proliferation, cell cycles | |

| S100A9 | Down-regulated | Cell proliferation, apoptosis, cell cycles | |

| S100A8 | Down-regulated | Cell proliferation, apoptosis, cell cycles | |

| ANXA1 | Down-regulated | Cell proliferation, apoptosis, cell cycles | |

| PGR (Progesterone Receptor) | Down-regulated | Estrogen signal pathway |

Note: This table is designed for interactive display in a digital format, allowing for sorting and filtering.

Regulation of Specific Transcription Factors

4-Hydroxytamoxifen's modulation of gene expression extends to the direct or indirect regulation of specific transcription factors. Beyond its primary interaction with estrogen receptors, 4-OHT can influence the activity of other nuclear receptors and signaling pathways.

One notable interaction is with the estrogen-related receptor gamma (ERRγ). 4-OHT has been shown to bind to and deactivate ERRγ, leading to a significant decrease in its constitutive transcriptional activity. This interaction is specific, as 4-OHT did not show measurable binding to ERRα.

Furthermore, 4-OHT can impact the activity of transcription factors involved in various cellular processes. It can stimulate transcription via the AP-1 transcription factor. guidetopharmacology.org In human osteoblastic U2-OS cells, 4-OHT has been observed to trans-repress nuclear factor-κB (NF-κB) activity, and this effect is mediated specifically through estrogen receptor alpha (ERα). Studies in endothelial cells indicate that 4-OHT differentially regulates transcription factors essential for sustaining estradiol (B170435) (E2) action, including NR2F6, SMAD1, and NR2F2. It can also lead to the up-regulation of TRPS1 and TCF7L2, and the down-regulation or loss of regulation of MYC, FOXC2, and FOXC1, affecting pathways like E2F targets.

Differential Gene Regulation in Endothelial Cells

4-Hydroxytamoxifen elicits a distinct transcriptional program in endothelial cells that differs significantly from that induced by estradiol (E2). While 4-OHT can fully antagonize the E2 transcriptional effects in these cells, it also initiates its own unique set of gene regulations.

RNA sequencing studies in human ERα-transduced endothelial cells (TeloHAEC-hERα-WT) have revealed that the patterns of genes regulated by E2 and 4-OHT are substantially different. For instance, pathways related to early and late estrogen response are specifically upregulated by E2, whereas pathways involving E2F targets are observed under 4-OHT treatment. A significant proportion of genes upregulated by E2 in endothelial cells are, in fact, downregulated by 4-OHT.

This differential gene regulation by 4-OHT in endothelial cells has implications for processes such as angiogenesis and endothelial metabolism. For example, while tamoxifen (B1202) (and its metabolite 4-OHT) can accelerate endothelial healing, the underlying mechanisms involve distinct cellular actors and gene expression profiles compared to E2. This highlights the tissue-specific and context-dependent nature of 4-OHT's molecular actions.

Table 2: Key Transcription Factors and Genes Modulated by 4-Hydroxytamoxifen

| Transcription Factor/Gene | Effect of 4-OHT | Cellular Context | Citation |

| ERRγ | Deactivation | General | |

| AP-1 | Stimulation | General | guidetopharmacology.org |

| NF-κB | Trans-repression (via ERα) | Human Osteoblastic U2-OS cells | |

| NR2F6 | Regulation | Endothelial cells | |

| SMAD1 | Regulation | Endothelial cells | |

| NR2F2 | Regulation | Endothelial cells | |

| TRPS1 | Up-regulation | Endothelial cells | |

| TCF7L2 | Up-regulation | Endothelial cells | |

| MYC | Down-regulation | Endothelial cells | |

| FOXC2 | Down-regulation | Endothelial cells | |

| FOXC1 | Loss of regulation | Endothelial cells | |

| E2F targets | Observed pathways | Endothelial cells |

Note: This table is designed for interactive display in a digital format, allowing for sorting and filtering.

4 Hydroxytamoxifen and Signaling Pathway Crosstalk

MAPK Pathway Modulation (ERK1/2, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular Signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPK, are central to cellular responses to various stimuli. 4-OHT has been shown to activate all three of these pathways. Studies using HeLaER6 cells demonstrated that 4-OHT-Estrogen Receptor (ER) complexes activate the p38, JNK, and ERK1/2 pathways. While inhibition of p38 and JNK activation only moderately reduced 4-OHT-ER mediated cell death, the inhibition of ERK1/2 completely blocked this apoptotic process. This suggests a more critical role for ERK1/2 signaling in 4-OHT-induced cell death compared to p38 and JNK pathways nih.govnih.gov.

The following table summarizes the observed modulation of MAPK pathways by 4-Hydroxytamoxifen (B85900):

| MAPK Pathway Component | 4-OHT Effect | Impact on 4-OHT-Induced Cell Death (with inhibitor) | Reference |

| p38 MAPK | Activation | Moderately reduced | nih.govnih.gov |

| JNK | Activation | Partly reduced | nih.govnih.gov |

| ERK1/2 | Activation | Completely blocked | nih.govnih.gov |

Delayed and Persistent ERK1/2 Activation

A distinctive feature of 4-OHT's interaction with the ERK1/2 pathway is the induction of a delayed and persistent phosphorylation of ERK1/2. This activation can persist for over 80 hours following 4-OHT treatment nih.govnih.gov. This sustained activation, unlike the rapid and often transient activation associated with cell growth, is crucial for 4-OHT-ER induced cell death nih.govnih.gov. The MEK1/2 inhibitor PD98059, even when added as late as 24 hours after 4-OHT treatment, significantly blocked 4-OHT-ER mediated apoptosis, highlighting the necessity of this prolonged ERK1/2 activity nih.govnih.gov. This delayed and persistent ERK1/2 activation represents a novel form of reciprocal crosstalk between the liganded ER and signaling pathways nih.gov. Furthermore, in fibroblasts, 4-Hydroxytamoxifen treatment leading to sustained CRAF:ER activity can result in a delayed activation of ERK5, which is downstream of ERK1/2 and requires new protein synthesis babraham.ac.uk.

PI3K/AKT/mTOR Pathway Interactions

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the development of resistance to endocrine therapies, including tamoxifen (B1202) mcgill.caresearchgate.netmdpi.com. 4-OHT's effects can be modulated by interactions within this pathway. For instance, studies have shown that combination treatments involving 4-OHT and other agents, such as shikonin, can lead to a significant reduction in the expression of key PI3K and AKT proteins in breast cancer cells, influencing apoptotic signaling nih.gov. The Src kinase pathway, a component often interacting with PI3K/AKT, has also been shown to modulate estrogen receptor promoter interaction via the PI3K/AKT pathway, thereby influencing the action of 4-OHT oup.com. The PI3K/AKT/mTOR pathway is recognized as a crucial survival pathway in cancer cells researchgate.netmdpi.com.

Growth Factor Receptor Signaling Crosstalk (HER family, EGFR)

Crosstalk between the Estrogen Receptor (ER) and Growth Factor Receptor (GFR) signaling pathways, particularly those involving the Human Epidermal growth factor Receptor (HER) family (EGFR/HER1, HER2/neu, HER3, and HER4) and Insulin-like Growth Factor 1 Receptor (IGF1R), is a well-established mechanism contributing to intrinsic and acquired resistance to endocrine agents researchgate.netmdpi.comresearchgate.netoup.comnih.govaacrjournals.orgresearchgate.net. These growth factor receptors are frequently overexpressed or activated in breast cancers oup.com. 4-OHT's efficacy can be significantly impacted by this crosstalk. For example, hypoxia-induced changes in gene expression can render a subset of ERα target genes insensitive to 4-OHT treatment, indicating a direct influence of external signaling on 4-OHT's effectiveness mdpi.com.

Bidirectional Modulation of ER and Growth Factor Pathways

The interaction between ER and growth factor pathways is bidirectional and multifaceted. ER can activate GFR signaling, and in turn, GFRs can phosphorylate ER and its coregulators mdpi.comresearchgate.netnih.gov. This phosphorylation can lead to ligand-independent activation of ER, a mechanism contributing to endocrine resistance mdpi.comresearchgate.netaacrjournals.orgoup.com. This complex interplay allows cancer cells to bypass the inhibitory effects of anti-estrogens like 4-OHT by activating alternative survival and proliferation pathways researchgate.netascopubs.org.

The table below illustrates key aspects of the bidirectional crosstalk:

| Pathway A (ER) | Pathway B (GFR) | Interaction Type | Outcome/Significance | Reference |

| ER | GFRs | Activation | ER can activate GFR signaling components. | mdpi.comnih.gov |

| GFRs | ER | Phosphorylation | GFRs phosphorylate ER and coregulators, leading to ligand-independent ER activation. | mdpi.comresearchgate.netaacrjournals.orgoup.com |

| ER | HER2 | Direct interaction | Contributes to enhanced bidirectional crosstalk and tamoxifen resistance. | nih.govaacrjournals.org |

Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved cell-to-cell communication system critical for cell fate decisions, development, and tissue homeostasis. In the context of breast cancer, Notch signaling has been implicated in mediating endocrine resistance frontiersin.org. Research indicates that inhibition of Notch signaling can potentiate the effects of tamoxifen and its active metabolite, 4-OHT, in ERα-positive cells frontiersin.org. For example, combining gamma-secretase inhibitors (GSIs), which inhibit Notch activation, with 4-OHT, significantly reduced cell growth more than either drug alone in T47D:A18 cells frontiersin.org. Conversely, 4-OHT treatment itself can induce Notch pathway activation researchgate.netnih.gov. Notch signaling can also crosstalk with other critical pathways, such as EGFR/HER2 signaling, mainly at the mediator level, further highlighting its integration into the broader cellular signaling network nih.gov.

Other Kinase Pathways (PKA, PAK-1)

Beyond the major MAPK and PI3K/AKT/mTOR pathways, 4-OHT's effects and the development of resistance are also influenced by other kinase pathways, notably Protein Kinase A (PKA) and p21-activated kinase 1 (PAK1) universiteitleiden.nldiva-portal.orgresearchgate.netnih.gov.

PAK1 is a central regulatory node that integrates signals from various pathways, including PI3K/AKT, EGFR/HER2/MAPK, and Wnt/β-Catenin, to control cellular functions like growth, survival, and migration biorxiv.org. PAK1 has been suggested as a player in endocrine therapy resistance, particularly to tamoxifen biorxiv.org. It can directly phosphorylate Estrogen Receptor alpha (ERα) at Serine 305, promoting the transactivation activity of ERα and contributing to hormone-independent growth of breast cancer cells diva-portal.orgresearchgate.netnih.gov.

Similarly, PKA can also phosphorylate ERα at Serine 305 diva-portal.orgresearchgate.net. This phosphorylation, whether by PKA or PAK1, can lead to an altered conformation of the tamoxifen-bound ER, facilitating the recruitment of coactivators like SRC-1 and enhancing transcription from hormone-responsive genes, thereby providing a molecular mechanism for tamoxifen resistance researchgate.net.

The table below summarizes the role of PKA and PAK1 in 4-OHT context:

| Kinase Pathway | Substrate/Interaction | Effect on ERα | Outcome/Significance | Reference |

| PAK1 | ERα (Ser305) | Phosphorylation | Promotes transactivation, contributes to hormone-independent growth/resistance. | diva-portal.orgresearchgate.netnih.gov |

| PKA | ERα (Ser305) | Phosphorylation | Alters ERα conformation, enhances transcription in presence of tamoxifen, contributes to resistance. | diva-portal.orgresearchgate.net |

Mechanisms of Resistance to 4 Hydroxytamoxifen

Acquired Resistance Models in Preclinical Studies

To investigate the development of acquired resistance, researchers have established various preclinical models. These models are crucial for understanding the molecular changes that occur in cancer cells during long-term exposure to 4-hydroxytamoxifen (B85900).

One common approach involves the continuous culture of ER-positive breast cancer cell lines, such as MCF-7 and T47D, in the presence of 4-hydroxytamoxifen for extended periods. nih.govaacrjournals.org For instance, MCF-7 cells have been made resistant by culturing them with increasing concentrations of 4-hydroxytamoxifen over several months. nih.govexplorationpub.com These resistant cell lines often exhibit continued growth despite the presence of the drug. aacrjournals.org

Animal models, particularly xenografts in ovariectomized athymic nude mice, provide an in vivo system to study acquired resistance. In these models, human ER-positive breast cancer cells are implanted, and tumor growth is initially suppressed by tamoxifen (B1202). nih.govoup.com Over time, tumors may resume growth, mimicking the clinical scenario of acquired resistance. oup.com Studies using aromatase-transfected MCF-7 cells in mice have also been employed to model resistance to both tamoxifen and aromatase inhibitors in a post-menopausal setting. ascopubs.org

These preclinical models have been instrumental in identifying key molecular alterations associated with resistance, including changes in ER signaling, the activation of alternative growth factor pathways, and alterations in the expression of cell cycle and apoptosis-related proteins. nih.govwaocp.com

| Preclinical Model | Cell Line | Method of Induction | Key Findings |

| In vitro | MCF-7 | Long-term culture with 4-hydroxytamoxifen | Development of resistance, potential for altered ER signaling and activation of alternative pathways. nih.govexplorationpub.com |

| In vitro | T47D | Long-term culture with 4-hydroxytamoxifen | Generation of tamoxifen-resistant cells that maintain ER expression. aacrjournals.org |

| In vivo Xenograft | MCF-7 | Implantation in nude mice with tamoxifen treatment | Tumors initially regress then develop resistance, associated with lower intracellular tamoxifen levels. oup.comascopubs.org |

| In vivo Xenograft | Aromatase-transfected MCF-7 | Implantation in nude mice with tamoxifen or letrozole (B1683767) treatment | Identification of genes associated with tamoxifen and letrozole resistance. ascopubs.org |

Isomerization of 4-Hydroxytamoxifen

The chemical structure of 4-hydroxytamoxifen allows for the existence of geometric isomers, which have significantly different biological activities.

4-Hydroxytamoxifen exists as two geometric isomers: the trans (Z) isomer and the cis (E) isomer. The trans-isomer is a potent antiestrogen (B12405530), exhibiting a much higher affinity for the estrogen receptor compared to the cis-isomer. vulcanchem.comsigmaaldrich.complos.org In fact, the cis-isomer is approximately 100 times less potent as an antiestrogen in T47D breast cancer cells. vulcanchem.comsigmaaldrich.com

In solution, these isomers can interconvert in a process called cis-trans isomerization. vulcanchem.comgoogle.com While earlier reports suggested an equilibrium ratio of 70:30 (Z:E), more recent findings indicate that in solution, 4-hydroxytamoxifen equilibrates to an approximate 50:50 ratio of the Z and E isomers. vulcanchem.comgoogle.com This isomerization can be influenced by factors such as light and solvents. google.com The conversion of the highly potent trans-4-hydroxytamoxifen to the less active cis-isomer within tumor cells has been proposed as a mechanism of metabolic tolerance and acquired resistance. oup.com Studies in tamoxifen-resistant tumors have shown lower intracellular levels of tamoxifen and an isomerization of the potent trans-4-hydroxytamoxifen to the less potent cis form. oup.com

Alterations in Estrogen Receptor Expression and Function

Changes in the estrogen receptor itself are a cornerstone of resistance to 4-hydroxytamoxifen.

Somatic mutations in the estrogen receptor alpha (ERα) gene, ESR1, are a recognized mechanism of acquired resistance. researchgate.net These mutations are often found in the ligand-binding domain (LBD) of the receptor. researchgate.nettandfonline.com One of the most well-characterized and aggressive mutations is the Y537S mutation, where tyrosine at position 537 is replaced by serine. researchgate.nettandfonline.comtandfonline.com This mutation, along with others like D538G, can lead to a constitutively active receptor that promotes cell proliferation even in the absence of estrogen. researchgate.nettandfonline.comaging-us.com

The Y537S mutation stabilizes an agonistic conformation of the ERα, even when bound to 4-hydroxytamoxifen. researchgate.nettandfonline.comtandfonline.comimist.ma This conformational change prevents the typical antagonistic effect of 4-hydroxytamoxifen, where it would normally induce a conformation that blocks coactivator binding. researchgate.nettandfonline.com Specifically, the Y537S mutation can cause a stabilization of Helix 12 of the LBD, preventing the allosteric disruption that 4-hydroxytamoxifen would normally cause to induce an antagonistic state. researchgate.nettandfonline.comtandfonline.com As a result, the receptor remains active, driving tumor growth and conferring resistance. aging-us.com Another identified mutation involves the substitution of aspartate with glycine (B1666218) at amino acid 351, which has been shown to silence the agonist activity of 4-hydroxytamoxifen. spandidos-publications.com

The transcriptional activity of the estrogen receptor is modulated by a balance between coactivator and corepressor proteins. researchgate.net When 4-hydroxytamoxifen binds to the wild-type ERα, it typically promotes the recruitment of corepressors, which inhibit gene transcription and cell proliferation. researchgate.netresearchgate.net

Acquired resistance can arise from an altered balance of these coregulatory proteins. spandidos-publications.comresearchgate.net An increase in the expression of coactivators or a decrease in the expression of corepressors can shift the effect of 4-hydroxytamoxifen from antagonistic to agonistic. researchgate.net For example, high levels of the coactivator AIB1 (amplified in breast cancer 1), also known as SRC-3, have been associated with tamoxifen resistance and shorter disease-free survival. spandidos-publications.commdpi.com Other coactivators like SRC-1 can also enhance the agonist activity of tamoxifen. spandidos-publications.commdpi.com Conversely, reduced expression of corepressors like NCoR (nuclear receptor corepressor) and SMRT (silencing mediator for retinoid and thyroid hormone receptors) has been linked to tamoxifen resistance. researchgate.netoup.com This imbalance allows the 4-hydroxytamoxifen-bound ER to recruit coactivators, leading to gene transcription and tumor growth. spandidos-publications.comresearchgate.net

| Coregulatory Protein | Function | Role in Resistance |

| AIB1 (SRC-3) | Coactivator | Overexpression enhances agonist activity of 4-hydroxytamoxifen. spandidos-publications.commdpi.com |

| SRC-1 | Coactivator | Increased levels can enhance agonist activity of 4-hydroxytamoxifen. spandidos-publications.commdpi.com |

| NCoR | Corepressor | Reduced expression contributes to tamoxifen resistance. researchgate.netoup.com |

| SMRT | Corepressor | Reduced expression is associated with tamoxifen resistance. researchgate.netoup.com |

Activation of Alternative Signaling Pathways in Resistant Cells

The development of resistance to 4-hydroxytamoxifen is frequently associated with the activation of alternative signaling pathways that can drive cell proliferation and survival independently of, or in crosstalk with, the ER pathway. spandidos-publications.comresearchgate.net

Key pathways implicated in resistance include:

HER2/EGFR Signaling: Overexpression or activation of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) is a well-established mechanism of resistance. waocp.combiomolther.org These pathways can activate downstream kinases like mitogen-activated protein kinase (MAPK), which can then phosphorylate and activate ERα in a ligand-independent manner. nih.gov This crosstalk can render the tumor cells insensitive to the inhibitory effects of 4-hydroxytamoxifen. waocp.com

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical survival pathway that is often hyperactivated in resistant breast cancer cells. explorationpub.commdpi.comsciforum.net Activation of this pathway can be driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN. explorationpub.com Activated AKT can phosphorylate and activate ERα, and also promote cell survival and proliferation through other mechanisms, thereby bypassing the blockade imposed by 4-hydroxytamoxifen. mdpi.comsciforum.net

Insulin-like Growth Factor Receptor (IGF-1R) Signaling: The IGF-1R pathway can also contribute to resistance. oup.commdpi.com Overexpression of lysosomal serine protease PRCP can activate AKT and increase signaling through the IGF-1R pathway, leading to 4-hydroxytamoxifen resistance. mdpi.com

In some models of acquired resistance, cells may downregulate the expression of certain receptors, like the type I insulin-like growth factor receptor, while maintaining expression of others, such as the insulin (B600854) receptor, highlighting the complexity and adaptability of resistant cells. aacrjournals.org

Role of Cancer Stem Cell Phenotypes in Resistance

The cancer stem cell (CSC) model provides another crucial explanation for therapy resistance and tumor relapse. frontiersin.org CSCs are a small subpopulation of cells within a tumor that possess characteristics of normal stem cells, including the ability to self-renew and differentiate, which drives tumorigenesis. wikipedia.org These cells are often inherently resistant to conventional therapies and are believed to be a major cause of treatment failure. nih.govdovepress.com

CSC Phenotypes and Markers: Breast cancer stem cells (BCSCs) are often identified by a specific cell surface marker profile, most commonly CD44+/CD24-/low . frontiersin.orgembopress.org This population is found to be enriched after chemotherapy and is associated with an enhanced ability to form mammospheres (3D cell cultures enriched for stem/progenitor cells). embopress.org Another key marker for BCSCs is increased aldehyde dehydrogenase (ALDH) activity. embopress.org Studies have shown that long-term treatment with 4-hydroxytamoxifen can increase the proportion of these ALDH-positive cells, indicating a selection for or induction of a stem-like phenotype. nih.gov

Mechanisms of CSC-Mediated Resistance: CSCs contribute to 4-hydroxytamoxifen resistance through several mechanisms:

Lack of ERα Expression: Normal mammary stem cells often lack ERα expression, and this trait can be shared by BCSCs. aacrjournals.org This inherent lack of the drug's target makes them intrinsically resistant to tamoxifen.

Epithelial–Mesenchymal Transition (EMT): Tamoxifen-resistant cells frequently display characteristics of having undergone an EMT, a process where epithelial cells acquire mesenchymal features, including increased motility and invasiveness. aacrjournals.org This transition is linked to the upregulation of transcription factors like TWIST1 , SNAIL , and ZEB2 . aacrjournals.org

Activation of Stemness Pathways: Several signaling pathways crucial for stem cell maintenance are aberrantly activated in resistant cells and CSCs. frontiersin.org

Wnt/β-catenin Pathway: Activation of this pathway is associated with tamoxifen resistance and the promotion of BCSC activity. frontiersin.orgembopress.org

Notch Pathway: Increased signaling, particularly through NOTCH4 , is critical for BCSC maintenance in tamoxifen-resistant models. frontiersin.orgaacrjournals.org

Transcription Factors: Pluripotency-associated transcription factors such as SOX2 , NANOG , and Oct4 are often expressed at elevated levels in tamoxifen-resistant cells. dovepress.comaacrjournals.org SOX2, in particular, has been shown to be a crucial player in driving resistance by activating Wnt signaling. embopress.org

The escape from apoptosis is another key feature of CSCs contributing to endocrine resistance. mdpi.com The combination of these traits allows the CSC population to survive 4-hydroxytamoxifen therapy, leading to the eventual regrowth of the tumor and clinical relapse.

| CSC Marker/Pathway | Role in Resistance to 4-Hydroxytamoxifen | Associated Findings |

| CD44+/CD24-/low | Phenotype identifying a population enriched for breast cancer stem cells. frontiersin.org | This cell population increases after chemotherapy and shows enhanced tumor-initiating capacity. embopress.org |

| ALDH Activity | A functional marker for CSCs. embopress.org | Treatment with 4-hydroxytamoxifen increases the percentage of ALDH+ cells. nih.gov |

| Wnt/β-catenin Signaling | Promotes BCSC activity and is activated in tamoxifen-resistant cells. frontiersin.org | Inhibition of this pathway can abolish tamoxifen resistance. frontiersin.org |

| Notch Signaling | Critical for BCSC maintenance. aacrjournals.org | Tamoxifen-resistant cells show increased levels of NOTCH4; its inactivation reduces the BCSC population. aacrjournals.org |

| SOX2 | Key transcription factor maintaining pluripotency. embopress.org | Expression is increased in tamoxifen-resistant cells; it drives resistance through Wnt signaling activation. embopress.org |

| NANOG | Core transcription marker of stem cells. dovepress.com | High expression is found in tamoxifen-resistant cells; its silencing inhibits cell proliferation and induces apoptosis. dovepress.com |

Compound and Gene Name Reference Table

| Name | Type |

| 4-Hydroxytamoxifen | SERM (Active Metabolite) |

| 5-Aza-2-deoxycytidine | DNMT-1 Inhibitor |

| Doxorubicin | Chemotherapy Agent |

| Suberoylanilide hydroxamic acid (SAHA) | HDAC Inhibitor |

| Tamoxifen | SERM (Prodrug) |

| Trichostatin A | HDAC Inhibitor |

| ABCC1, ABCC3, ABCC5 | Gene (ABC Transporter) |

| ABCG2 (BCRP) | Gene (ABC Transporter) |

| ABCB1 (P-gp/MDR1) | Gene (ABC Transporter) |

| ALDH | Enzyme/Marker |

| CD24 | Cell Surface Marker |

| CD44 | Cell Surface Marker |

| DNMT-1 | Enzyme (DNA Methyltransferase) |

| ESR1 | Gene (Estrogen Receptor Alpha) |

| HDAC | Enzyme (Histone Deacetylase) |

| NANOG | Gene (Transcription Factor) |

| NOTCH4 | Gene (Receptor) |

| Oct4 | Gene (Transcription Factor) |

| PXR | Gene (Nuclear Receptor) |

| SNAIL | Gene (Transcription Factor) |

| SOX2 | Gene (Transcription Factor) |

| TWIST1 | Gene (Transcription Factor) |

| Wnt | Signaling Pathway Protein |

| ZEB2 | Gene (Transcription Factor) |

| β-catenin | Signaling Pathway Protein |

Advanced Research Methodologies and Models in 4 Hydroxytamoxifen Studies

In Vitro Cellular Models

Breast Cancer Cell Lines

The study of 4-hydroxytamoxifen (B85900) in breast cancer research extensively utilizes in vitro models, particularly established breast cancer cell lines. These models are crucial for elucidating the compound's mechanisms of action, which are primarily linked to its role as a selective estrogen receptor modulator (SERM). Research has demonstrated that the primary active metabolite of tamoxifen (B1202), 4-hydroxytamoxifen, exerts its effects by binding to the estrogen receptor (ER), thereby inhibiting the proliferation of ER-positive breast cancer cells.

Further investigations have delved into the metabolic pathways of 4-hydroxytamoxifen within these cells. For instance, it has been shown that 4-hydroxytamoxifen can be sulfated to form 4-sulfoxytamoxifen (4-SO4TAM). This sulfation product has been found to induce apoptosis in both ER-positive (ZR75-1) and ER-negative (MDA-MB231) breast cancer cell lines, suggesting a mechanism of action that may be independent of the estrogen receptor.

In the quest to enhance the therapeutic efficacy of 4-hydroxytamoxifen, studies have explored combination therapies. Co-treatment of ER-positive breast cancer cell lines, such as T47D, MCF-7, and BT-474, with isothiocyanates like sulforaphane (B1684495) or erucin (B1671059) has been shown to synergistically reduce cell viability and clonogenic potential. This enhanced effect is associated with a decrease in the Bcl-2/Bax ratio and survivin levels, alongside increased PARP cleavage. Notably, isothiocyanates were also found to sensitize 4-hydroxytamoxifen-resistant T47D and MCF-7 cells to the drug.

The following table summarizes key findings from studies using breast cancer cell lines to investigate 4-hydroxytamoxifen.

| Cell Line | Estrogen Receptor Status | Key Findings |

| ZR75-1 | ER-positive | 4-sulfoxytamoxifen, a metabolite of 4-hydroxytamoxifen, induces apoptosis. |

| MDA-MB231 | ER-negative | 4-sulfoxytamoxifen induces apoptosis, suggesting an ER-independent mechanism. |

| T47D, MCF-7, BT-474 | ER-positive | Co-treatment with isothiocyanates (sulforaphane, erucin) enhances the cytotoxic effects of 4-hydroxytamoxifen and can re-sensitize resistant cells. |

Multiple Myeloma Cell Lines

In the context of multiple myeloma, in vitro studies have demonstrated the potential of 4-hydroxytamoxifen to inhibit the proliferation of malignant plasma cells. Research on a panel of six multiple myeloma cell lines revealed that pharmacologic concentrations of 4-hydroxytamoxifen could impair cell proliferation in four of the lines. This anti-proliferative effect was attributed to two distinct cellular events: a block at the G1 phase of the cell cycle and the induction of apoptosis.

The cellular response to 4-hydroxytamoxifen in multiple myeloma cells appears to be dependent on the presence of functional estrogen receptors. The induction of G1 arrest is accompanied by an upregulation of the cell cycle inhibitor p27Kip1 and a downregulation of the proto-oncogene c-Myc. Furthermore, the apoptotic response involves the modulation of Bcl-2 family members, with an increase in the pro-apoptotic protein BimS and a decrease in the anti-apoptotic protein Mcl-1. The apoptotic pathway activated by 4-hydroxytamoxifen is an intrinsic, mitochondrial, caspase-9-dependent pathway.

The table below outlines the observed effects of 4-hydroxytamoxifen on various multiple myeloma cell lines.

| Cell Line Type | Estrogen Receptor Status | Observed Effects of 4-Hydroxytamoxifen |

| Multiple Myeloma Cell Lines (4 out of 6 tested) | Expressing functional ERα and ERβ | Inhibition of cell proliferation, G1 phase cell cycle arrest, Induction of apoptosis. |

Endometrial Adenocarcinoma Cell Lines

The effects of 4-hydroxytamoxifen on endometrial adenocarcinoma cell lines are complex and appear to be influenced by factors such as concentration and the specific cell line being studied. In primary cultures of human endometrial adenocarcinomas, 4-hydroxytamoxifen demonstrated a dose-dependent inhibition of cancer cell growth in tumors that expressed estrogen receptors. This suggests a direct growth-inhibitory effect possibly mediated through the ER.

However, studies using established endometrial adenocarcinoma cell lines have yielded varied results. In the HEC-1A and HEC-1B cell lines, lower concentrations of 4-hydroxytamoxifen did not significantly affect cell survival, while higher, micromolar concentrations induced a non-apoptotic cytotoxic effect. Interestingly, in the Ishikawa cell line, 4-hydroxytamoxifen was found to stimulate cell proliferation under certain serum-free culture conditions, an effect that was even greater than that of estradiol (B170435). This suggests that 4-hydroxytamoxifen may act as an agonist in some endometrial cancer cells. The paradoxical agonist activity of 4-hydroxytamoxifen was also observed in the newly characterized HCI-EC-23 cell line, where it induced ER activity, similar to its effect in Ishikawa cells.

These findings highlight the dual agonist/antagonist nature of 4-hydroxytamoxifen in the context of endometrial cancer.

| Cell Line | Key Findings |

| Primary Endometrial Adenocarcinoma Cells (ER-positive) | Dose-dependent inhibition of cell growth. |

| HEC-1A and HEC-1B | High concentrations (micromolar) induced non-apoptotic cytotoxicity. |

| Ishikawa | Stimulated cell proliferation under specific culture conditions. |

| HCI-EC-23 | Induced estrogen receptor activity, demonstrating agonist effects. |

Malignant Peripheral Nerve Sheath Tumor (MPNST) Cells

Research into the effects of 4-hydroxytamoxifen on malignant peripheral nerve sheath tumor (MPNST) cells has revealed a significant inhibitory action on tumor cell growth and survival. Studies utilizing a panel of human MPNST cell lines, including NMS-2PC, ST88-14, T265-2c, 90-8, S462, and STS-26T, have shown that 4-hydroxytamoxifen can both inhibit mitogenesis and induce cell death.

A key finding in this area is that the cytotoxic effects of 4-hydroxytamoxifen in MPNST cells appear to be independent of the estrogen receptor. Although MPNST cell lines express ERβ and G-protein-coupled ER-1 (GPER), the anti-tumor effects of 4-hydroxytamoxifen were not mimicked by a pure antiestrogen (B12405530), nor were they rescued by the addition of estradiol. Furthermore, the ablation of ERβ and GPER did not alter the sensitivity of the cells to 4-hydroxytamoxifen. Instead, evidence suggests that the mechanism of action may involve the inhibition of calmodulin, as calmodulin inhibitors were able to replicate the effects of 4-hydroxytamoxifen on these cells. Further investigation has also implicated the induction of autophagic death through the degradation of K-Ras as a novel mechanism for the compound's cytotoxicity in MPNST cells.

The following table summarizes the findings related to 4-hydroxytamoxifen and MPNST cells.

| Cell Line(s) | Key Findings |

| NMS-2PC, ST88-14, T265-2c, 90-8, S462, STS-26T | Inhibition of mitogenesis and induction of cell death. |

| T265-2c | Induction of autophagic death via K-Ras degradation. |

| MPNST cell lines in general | The cytotoxic effects are independent of the estrogen receptor and may be mediated through calmodulin inhibition. |

Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes

Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a valuable in vitro model for studying cardiac physiology and disease. In the context of 4-hydroxytamoxifen research, these cells have been utilized to investigate the compound's effects on cardiomyocyte function, particularly in a model of Duchenne muscular dystrophy (DMD).

In a study using hiPSC-CMs to model DMD, chronic treatment with 4-hydroxytamoxifen was found to ameliorate contractile dysfunction. The research, conducted on both monolayers and single micropatterned cells, demonstrated that 4-hydroxytamoxifen treatment led to a decrease in the beating rate and an increase in the beating velocity of the DMD iPSC-CMs. Furthermore, the treatment improved calcium-handling deficits and resulted in prolonged viability of the cardiomyocytes. These findings suggest a potential therapeutic role for 4-hydroxytamoxifen in improving cardiac function in the context of DMD.

The table below details the observed effects of 4-hydroxytamoxifen on hiPSC-CMs in a disease-specific model.

| Cell Model | Key Findings |

| Duchenne Muscular Dystrophy (DMD) hiPSC-CMs | Decreased beating rate, increased beating velocity, ameliorated calcium-handling deficits, and prolonged viability. |

Adipose-Derived Stem Cells (ADSCs)

The study of 4-hydroxytamoxifen's effects on adipose-derived stem

In Vivo Preclinical Models

In vivo preclinical models are indispensable for studying the systemic effects, efficacy, and resistance mechanisms of 4-hydroxytamoxifen in a complex biological environment. These models, particularly those involving human tumor xenografts in immunodeficient mice, bridge the gap between in vitro cell-based assays and clinical trials in humans.

Athymic Nude Mice Xenograft Models

Athymic nude mice, which lack a functional thymus and are consequently unable to produce T-cells, are a foundational in vivo model for cancer research. Their immunodeficient state allows for the successful engraftment and growth of human tumor cells, creating xenograft models that are invaluable for evaluating the anti-tumor activity of compounds like 4-hydroxytamoxifen.

Researchers utilize these models to study the effect of 4-hydroxytamoxifen on the growth of estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D. In a typical experimental setup, these cells are injected into the mice, often into the mammary fat pad to mimic the natural tumor environment. Once tumors are established, the mice are treated with 4-hydroxytamoxifen or a vehicle control, and tumor growth is monitored over time.

Studies using this model have consistently demonstrated that 4-hydroxytamoxifen can inhibit the growth of ER-positive breast cancer xenografts. For instance, treatment with 4-hydroxytamoxifen has been shown to significantly delay tumor progression compared to control groups.

A critical application of the athymic nude mouse model is in the investigation of acquired resistance to tamoxifen therapy. Scientists have developed tamoxifen-resistant xenograft models, such as MCF7/TAM, by long-term treatment of mice bearing MCF-7 xenografts with tamoxifen until the tumors resume growth. These resistant models are crucial for testing novel therapeutic strategies and understanding the molecular changes that drive resistance. In such models, while 4-hydroxytamoxifen may no longer inhibit tumor growth, other compounds can be tested for their efficacy in overcoming this resistance.

The table below summarizes findings from representative studies using athymic nude mice xenograft models to evaluate therapies for both tamoxifen-sensitive and tamoxifen-resistant breast cancer.

| Cell Line | Model Type | Treatment | Key Finding |

| MCF-7 | Tamoxifen-Sensitive | 4-Hydroxytamoxifen | Inhibition of estrogen-dependent tumor growth. |

| T47D | Tamoxifen-Sensitive | ZK-703 (novel SERD) vs. Tamoxifen | ZK-703 was more effective than tamoxifen at inhibiting tumor growth. |

| MCF7/TAM | Tamoxifen-Resistant | ZK-253 (novel SERD) | Prevented further tumor progression in a tamoxifen-resistant model. lumiprobe.com |

| ZR75-1 | Tamoxifen-Resistant | ZK-703 and ZK-253 | Prevented tumor progression, demonstrating activity against resistant tumors. lumiprobe.com |

Computational and Structural Biology Approaches

Computational and structural biology methods provide high-resolution insights into the molecular interactions between 4-hydroxytamoxifen and its primary target, the estrogen receptor (ER). These approaches are essential for understanding its mechanism of action, predicting the effects of mutations, and designing novel therapeutics.

Density Functional Theory (DFT) Modeling Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of 4-hydroxytamoxifen research, DFT calculations are employed to determine properties like molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and reactivity descriptors. These theoretical calculations help in understanding the intrinsic electron-donor character of 4-hydroxytamoxifen and its analogues. nih.gov

DFT studies, often complemented by electrochemical methods like cyclic voltammetry, can predict the potential of a compound to be involved in redox processes and generate reactive oxygen species (ROS). nih.gov This is significant because, beyond its receptor-mediated activity, the cytotoxicity of some tamoxifen analogues may be linked to ROS production. By calculating parameters such as HOMO energy and adiabatic ionization energy, researchers can estimate the feasibility of electron transfer from the molecule to an oxidizing agent, providing insights into mechanisms of action that are not strictly related to receptor binding. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. For 4-hydroxytamoxifen, MD simulations are used to study its interaction with the estrogen receptor in a dynamic state, providing insights that static models cannot. These simulations can reveal the stability of the 4-hydroxytamoxifen-ER complex and detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the binding. ufl.eduresearchgate.net

MD simulations have been instrumental in understanding the structural basis of 4-hydroxytamoxifen's antagonist activity. For example, simulations starting from the crystal structure of the ER ligand-binding domain (LBD) bound to 4-hydroxytamoxifen (PDB code: 3ERT) can illustrate how the ligand stabilizes a specific conformation of the receptor. ufl.eduacs.org A key finding from these studies is the role of Helix 12 (H12) of the ER. 4-hydroxytamoxifen binding repositions H12 in a way that blocks the binding site for coactivator proteins, thus preventing the transcriptional activation of target genes.

Furthermore, MD simulations are crucial for investigating mechanisms of drug resistance. For instance, simulations of the Y537S mutant ERα have shown that the mutation stabilizes H12 in an agonist (active) conformation even when 4-hydroxytamoxifen is bound, explaining the loss of drug efficacy.

Ligand Binding and Conformational Analyses

The biological activity of 4-hydroxytamoxifen is intrinsically linked to the specific conformational changes it induces in the estrogen receptor upon binding. Various biophysical and structural techniques are used to analyze these changes.

Competitive binding assays have demonstrated that 4-hydroxytamoxifen interacts with the estrogen receptor differently than the natural agonist, estradiol. nih.gov While both compete for the same binding pocket, they induce distinct structural states in the receptor.

Circular dichroism (CD) spectroscopy, which measures differences in the absorption of left-handed and right-handed circularly polarized light, is used to assess changes in the secondary structure (e.g., alpha-helical content) of the ER upon ligand binding. Studies have shown that while estradiol binding leads to partial unfolding of ERβ, 4-hydroxytamoxifen does not significantly alter the CD spectrum, indicating different conformational outcomes. nih.govcdnsciencepub.com

Affinity partitioning and peptide selection assays have revealed that binding of either estradiol or 4-hydroxytamoxifen causes a decrease in the surface hydrophobicity of the ER's steroid-binding domain. nih.gov More advanced "fingerprinting" assays using panels of peptides that selectively bind to different receptor conformations have shown that ligands known to have distinct biological effects, including estradiol and 4-hydroxytamoxifen, each induce unique conformational changes in both ERα and ERβ. pnas.org These ligand-specific conformations expose different surfaces on the receptor, which in turn dictate the recruitment of coregulatory proteins and the ultimate biological response.

The table below summarizes the key conformational effects of 4-hydroxytamoxifen (4-OHT) compared to the natural agonist Estradiol (E2) on the Estrogen Receptor (ER).

| Technique | Effect of Estradiol (E2) | Effect of 4-Hydroxytamoxifen (4-OHT) | Reference |

| Circular Dichroism | Induces partial unfolding of ERβ. | Does not significantly alter the CD spectrum of ERβ. | nih.govcdnsciencepub.com |

| Affinity Partitioning | Decreases surface hydrophobicity of the ER steroid-binding domain. | Also decreases surface hydrophobicity of the ER steroid-binding domain. | nih.gov |

| Peptide Affinity Selection | Induces a specific "agonist" conformation. | Induces a distinct "antagonist" conformation. | pnas.org |

| X-ray Crystallography | Stabilizes Helix 12 in a position that allows coactivator binding. | Repositions Helix 12 to block the coactivator binding site. |

Gene Editing and Inducible Systems Utilizing 4-Hydroxytamoxifen

Beyond its role in cancer therapy, 4-hydroxytamoxifen has been repurposed as a crucial tool in molecular biology for the precise temporal and spatial control of gene expression and editing. Its ability to bind to a mutated form of the estrogen receptor ligand-binding domain (ER-LBD) allows it to function as a chemical switch to activate fusion proteins on demand.

The most widely used systems are based on a Cre recombinase fused to a mutated ER-LBD (Cre-ER). nih.gov The specific mutation renders the ER-LBD insensitive to endogenous estrogens but highly responsive to 4-hydroxytamoxifen. pnas.org In the absence of 4-hydroxytamoxifen, the Cre-ER fusion protein is sequestered in the cytoplasm. Upon administration of 4-hydroxytamoxifen, it binds to the ER-LBD, causing a conformational change that allows the fusion protein to translocate into the nucleus. nih.gov Once in the nucleus, the Cre recombinase can recognize its target loxP sites in the genome, leading to the excision, inversion, or translocation of specific DNA segments. This system provides powerful temporal control over gene knockouts or reporter gene expression in specific cell types or tissues in vivo. rsc.orgnih.gov

More recently, this inducible strategy has been adapted for CRISPR-Cas9 gene editing technology. nih.gov By fusing the Cas9 nuclease to the ERT2 domain (a modified ER-LBD), researchers have created an inducible Cas9 (iCas) variant. nih.govhellobio.com The activity of iCas can be switched on and off with the addition or withdrawal of 4-hydroxytamoxifen. nih.gov This rapid and reversible control allows for precise timing of genome editing, which can significantly reduce off-target effects by limiting the time the Cas9 enzyme is active in the cell. nih.govresearchgate.net This approach has been further refined to create inducible CRISPR activation (CRISPRa) and interference (CRISPRi) systems, enabling 4-hydroxytamoxifen-dependent control over the up- or down-regulation of target genes without altering the DNA sequence. crisprmedicinenews.com

These 4-hydroxytamoxifen-inducible systems offer several advantages, including low background activity in the "off" state and rapid induction kinetics, making them invaluable tools for functional genomics, developmental biology, and disease modeling. nih.govcrisprmedicinenews.com

Cre-LoxP System for Genome Manipulation

The Cre-LoxP system is a cornerstone of conditional gene manipulation, and its utility has been greatly enhanced by the incorporation of 4-Hydroxytamoxifen as an external inducer. This system relies on the Cre recombinase, an enzyme that recognizes specific 34-base pair sequences called LoxP sites and catalyzes a site-specific recombination event between them. Depending on the orientation of the LoxP sites, this can lead to excision, inversion, or translocation of the intervening DNA segment.

To achieve temporal and spatial control over gene recombination, a modified version of the Cre recombinase, known as Cre-ER, was developed. In this fusion protein, the Cre recombinase is linked to a mutated ligand-binding domain of the estrogen receptor (ER). nih.gov This mutated ER domain does not bind to endogenous estrogens but retains a high affinity for 4-Hydroxytamoxifen. researchgate.net

In the absence of 4-OHT, the Cre-ER fusion protein is sequestered in the cytoplasm through its interaction with heat shock proteins. aacrjournals.org Upon administration of 4-OHT, the ligand binds to the ER domain, inducing a conformational change that leads to the dissociation of the heat shock proteins and the translocation of the Cre-ER protein into the nucleus. biu.ac.il Once in the nucleus, the Cre recombinase can access the genomic DNA and mediate recombination at the target LoxP sites. biu.ac.il This inducible system allows researchers to activate gene editing at specific developmental stages or in specific tissues, providing precise control over genetic modifications. pnas.orgrsc.org

The development of Cre-ERT2, a second-generation version with further mutations in the ER ligand-binding domain, offers even tighter regulation with reduced background activity and higher sensitivity to 4-OHT. researchgate.net This refinement has been crucial for studies requiring stringent control over gene expression.

| Feature | Description |

| System Components | Cre recombinase fused to a mutated estrogen receptor (Cre-ER or Cre-ERT2) and target DNA flanked by LoxP sites. |

| Inducer | 4-Hydroxytamoxifen (4-OHT). |

| Mechanism of Action | 4-OHT binds to the ER domain of the Cre-ER fusion protein, causing its translocation from the cytoplasm to the nucleus. |

| Outcome | In the nucleus, Cre recombinase mediates site-specific recombination at LoxP sites, leading to gene knockout, expression, or other modifications. |

| Key Advantage | Provides temporal and spatial control over genome manipulation. |

CRISPR/Cas9 Activation

Similar to the Cre-LoxP system, the revolutionary CRISPR/Cas9 genome editing technology has been adapted for inducible control using 4-Hydroxytamoxifen. The CRISPR/Cas9 system consists of a guide RNA (gRNA) that directs the Cas9 nuclease to a specific genomic locus, where it introduces a double-strand break.

To make this system inducible by 4-OHT, the Cas9 protein is fused with the same mutated estrogen receptor ligand-binding domain (ERT2) used in the Cre-LoxP system. umich.eduresearchgate.net This engineered Cas9-ERT2 fusion protein remains inactive in the cytoplasm in the absence of 4-OHT. researchgate.net Upon treatment with 4-OHT, the Cas9-ERT2 protein translocates to the nucleus, where it can be guided by the gRNA to its target DNA sequence to perform its editing function. researchgate.net

This inducible CRISPR/Cas9 system, sometimes referred to as iCas, offers several advantages, including rapid and reversible control of genome editing. umich.edu Researchers can control the timing and duration of Cas9 activity by modulating the presence of 4-OHT, which can help to reduce off-target cleavage and increase the precision of genome engineering. umich.edu Studies have demonstrated that this system is effective in various cell types, including human embryonic stem cells, and can be toggled on and off repeatedly. umich.edunih.gov

Furthermore, this inducible approach has been extended to CRISPR activation (CRISPRa) and interference (CRISPRi) systems. In these applications, a catalytically dead Cas9 (dCas9) is fused to transcriptional activators or repressors. The translocation of these dCas9 fusion proteins into the nucleus is controlled by 4-OHT, allowing for inducible and reversible control of gene expression without altering the underlying DNA sequence. biorxiv.org

| System Variant | Fusion Protein | Function | Inducer | Key Feature |

| iCas | Cas9-ERT2 | Gene editing (cleavage) | 4-Hydroxytamoxifen | Rapid and reversible control, reduced off-target effects. umich.edu |

| iCRISPRa | dCas9-Activator-ERT2 | Gene activation | 4-Hydroxytamoxifen | Inducible and reversible transcriptional activation. biorxiv.org |

| iCRISPRi | dCas9-Repressor-ERT2 | Gene interference | 4-Hydroxytamoxifen | Inducible and reversible transcriptional repression. biorxiv.org |

Omics Approaches (e.g., RNA Sequencing, PCR Array)

Omics technologies, such as RNA sequencing (RNA-seq) and PCR arrays, have been instrumental in characterizing the global transcriptomic effects of 4-Hydroxytamoxifen. These approaches provide a comprehensive view of the changes in gene expression induced by 4-OHT, offering insights into its mechanisms of action and potential off-target effects.

RNA sequencing allows for the unbiased profiling of the entire transcriptome, revealing changes in the expression of thousands of genes simultaneously. Studies utilizing RNA-seq have shown that 4-OHT treatment in various cell types leads to significant alterations in gene expression profiles. For instance, in breast cancer cells, 4-OHT has been shown to modulate the expression of a large number of estrogen-responsive genes. umich.edu A study on MCF-7 breast cancer cells revealed that 4-OHT altered the expression of 58 genes when added to estradiol treatment, with a significant portion of these being estrogen-regulated. umich.edu

In the context of its use in neuroscience research, RNA sequencing of mouse hippocampi following tamoxifen exposure revealed changes in gene pathways related to microtubule function, synapse regulation, and neurogenesis. nih.gov Furthermore, single-cell RNA-seq analysis has been employed to investigate the effects of prenatal tamoxifen administration on brain development, uncovering alterations in gene regulatory networks that control neurogenesis. pnas.org

PCR arrays, while more targeted than RNA-seq, offer a sensitive and efficient method for analyzing the expression of a predefined set of genes, often those involved in specific pathways. For example, a study investigating the interaction between 4-OHT and the ZNF423 gene used quantitative reverse transcription PCR (qRT-PCR) to measure the expression of 368 genes, identifying 119 that displayed SNP-dependent expression changes in response to 4-OHT. nih.gov